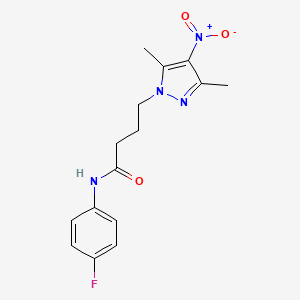
N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BHCBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHCBH is a synthetic derivative of the natural compound, hydroxybenzylidene imidazolidinedione, which has been shown to possess anti-inflammatory, antioxidant, and antiviral properties. In
Mecanismo De Acción
The exact mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, studies have suggested that N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exerts its therapeutic effects by modulating various signaling pathways. N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to activate the AMPK signaling pathway, which plays a key role in glucose metabolism and energy homeostasis. Additionally, N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to possess various biochemical and physiological effects. In vitro and in vivo studies have demonstrated that N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can inhibit the activity of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and absorption. N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to increase the expression of antioxidant enzymes such as SOD and CAT, which protect cells against oxidative stress. Additionally, N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. It is a synthetic compound, which allows for easy and reproducible synthesis. N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is also stable and can be stored for extended periods without degradation. However, N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has some limitations for lab experiments. It has limited solubility in water, which can affect its bioavailability and efficacy. Additionally, N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. Further studies are needed to elucidate the exact mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and its potential therapeutic applications. The development of novel formulations and delivery systems can improve the solubility and bioavailability of N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. Additionally, the evaluation of N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in human clinical trials can provide valuable information on its safety and efficacy in humans.
In conclusion, N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a synthetic derivative of hydroxybenzylidene imidazolidinedione that has shown potential therapeutic applications in various diseases. The synthesis method of N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves a condensation reaction, and it has been extensively studied for its anticancer, antidiabetic, and neuroprotective properties. N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide modulates various signaling pathways and possesses biochemical and physiological effects. N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. The purity and yield of N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be enhanced by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antidiabetic, and neuroprotective properties. In vitro and in vivo studies have demonstrated that N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to protect neurons against oxidative stress and neuroinflammation, indicating its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c17-11-5-6-12(20)10(7-11)8-18-19-16(21)15-9-22-13-3-1-2-4-14(13)23-15/h1-8,15,20H,9H2,(H,19,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWQHOBBWZNAFX-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)

![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)
![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B6137022.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)

![[1-{4-[methyl(phenyl)amino]benzyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6137044.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6137060.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B6137062.png)
![4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137074.png)
![4-(1-piperidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B6137079.png)
![2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6137085.png)

![3-ethoxy-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)benzamide](/img/structure/B6137094.png)